
1,4-dimethoxy-4H-acridine-9-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethoxy-4H-acridine-9-thione is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a sulfur atom at the 9th position and methoxy groups at the 1st and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethoxy-4H-acridine-9-thione typically involves the following steps:
Starting Material: The synthesis often begins with 4,5-dimethoxyacridone as the starting material.
Thionation: The key step involves the thionation of 4,5-dimethoxyacridone to introduce the sulfur atom at the 9th position.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethoxy-4H-acridine-9-thione undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized acridine derivatives
Scientific Research Applications
1,4-dimethoxy-4H-acridine-9-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes.
Materials Science: It is explored for its use in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Industry: The compound’s derivatives are used in the production of antiseptics, disinfectants, and antibiotics.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-4H-acridine-9-thione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The sulfur atom in the thione group plays a crucial role in enhancing the compound’s binding affinity to DNA .
Comparison with Similar Compounds
Similar Compounds
Acridone: An oxidized form of acridine with a carbonyl group at the 9th position.
Amsacrine: A clinically used anticancer drug that also intercalates DNA and inhibits topoisomerase.
Uniqueness
1,4-dimethoxy-4H-acridine-9-thione is unique due to the presence of both methoxy groups and a thione group, which enhance its chemical reactivity and biological activity. The sulfur atom in the thione group provides additional binding interactions with DNA, making it a potent DNA intercalator and enzyme inhibitor .
Properties
Molecular Formula |
C15H13NO2S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1,4-dimethoxy-4H-acridine-9-thione |
InChI |
InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8,12H,1-2H3 |
InChI Key |
DLVCLAYBOHSQGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(=C2C1=NC3=CC=CC=C3C2=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


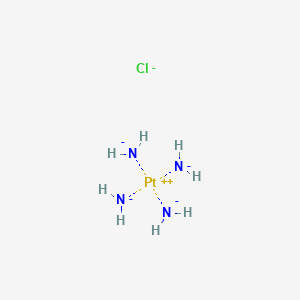
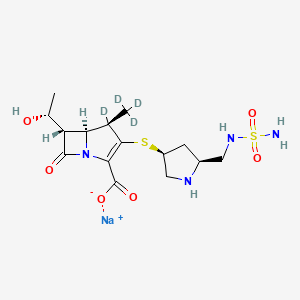

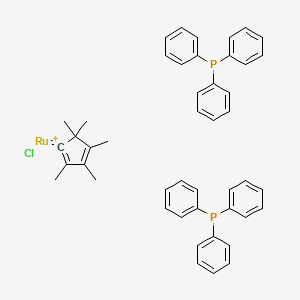
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
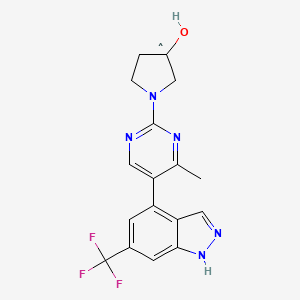
![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)
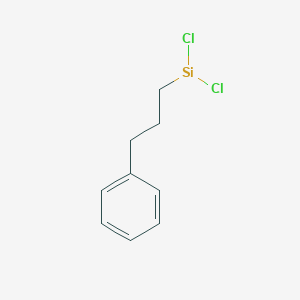
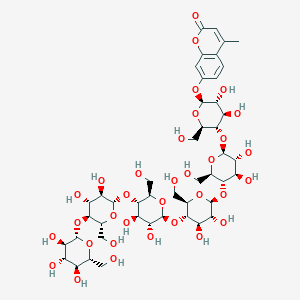
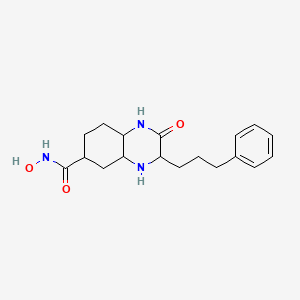
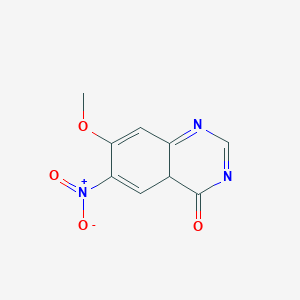
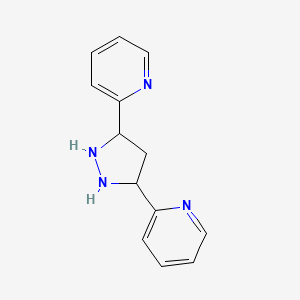
![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
